molecular formula C11H17BN2O2 B3313970 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 948593-70-2

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B3313970
CAS No.: 948593-70-2
M. Wt: 220.08 g/mol
InChI Key: COUNNUFIBQWDAI-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic acid derivative with a pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting pyridin-3-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or copper, under inert atmosphere conditions.

  • Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridin-3-amine is coupled with a boronic acid derivative using a palladium catalyst.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Borane Derivatives: Resulting from reduction reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is used in the development of drugs targeting various diseases, such as cancer and inflammatory disorders, due to its ability to form stable complexes with biological targets.

Industry: It is employed in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate enzymes by forming complexes with their active sites.

  • Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the pyridine ring.

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic acid derivative but with a thiophene ring instead of pyridine.

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its pyridine ring, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This makes it particularly useful in specific cross-coupling reactions and biological applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUNNUFIBQWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738578
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948593-70-2
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

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